molecular formula C24H20N2S B2792489 (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole CAS No. 392290-54-9

(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole

Cat. No. B2792489
CAS RN: 392290-54-9
M. Wt: 368.5
InChI Key: PTEGSVOUILDYPG-WYMLVPIESA-N
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Description

(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole, also known as PCBM, is a widely used organic semiconductor material in the field of organic electronics. PCBM is a derivative of fullerene, a carbon molecule that has a unique spherical shape and is known for its excellent electronic properties. PCBM has been extensively studied due to its promising applications in areas such as photovoltaic devices, organic light-emitting diodes, and field-effect transistors.

Scientific Research Applications

(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has been extensively studied for its applications in organic electronics. In the field of photovoltaic devices, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is commonly used as an electron acceptor material in bulk heterojunction solar cells. The addition of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole to the active layer of the solar cell enhances the efficiency of charge separation and transport, leading to improved device performance. (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has also been used in organic light-emitting diodes as a hole-blocking layer, which improves the device's efficiency and stability. In addition, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has been used as an active material in field-effect transistors, which are used in electronic circuits.

Mechanism of Action

The mechanism of action of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole in organic electronics is based on its electron-accepting properties. When (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is added to the active layer of a photovoltaic device, it acts as an electron acceptor, which facilitates the separation of photo-generated charges. In organic light-emitting diodes, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole acts as a hole-blocking layer, preventing the recombination of electrons and holes. In field-effect transistors, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole acts as the active material, which controls the flow of electrons through the device.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole. However, some studies have reported that (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole may have toxic effects on cells and tissues. In one study, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole was shown to induce cell death in human liver cells. In another study, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole was found to induce oxidative stress in zebrafish embryos. Further research is needed to fully understand the potential health effects of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole.

Advantages and Limitations for Lab Experiments

(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has several advantages in lab experiments. It is easy to synthesize and purify, and it has excellent solubility in common organic solvents. (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is also stable under ambient conditions, which makes it easy to handle and store. However, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has some limitations in lab experiments. It is a relatively expensive material, which may limit its use in large-scale experiments. In addition, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has a low absorption coefficient in the visible region, which may limit its use in some applications.

Future Directions

There are several future directions for the study of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole in organic electronics. For example, (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has been recently used in perovskite solar cells to improve their efficiency and stability. Finally, there is a need for more research on the potential health effects of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole, especially in the context of its use in consumer products.

Synthesis Methods

The synthesis of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is a complex process that involves several steps. The most commonly used method involves the reaction of C60 fullerene with 2-(2-bromoethenyl) benzo[d]thiazole in the presence of a palladium catalyst. The resulting product is then treated with propyl magnesium bromide to obtain (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole. Other methods, such as the use of Grignard reagents and Stille coupling reaction, have also been reported.

properties

IUPAC Name

2-[(E)-2-(9-propylcarbazol-2-yl)ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2S/c1-2-15-26-21-9-5-3-7-18(21)19-13-11-17(16-22(19)26)12-14-24-25-20-8-4-6-10-23(20)27-24/h3-14,16H,2,15H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEGSVOUILDYPG-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2C3=C1C=C(C=C3)/C=C/C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole

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